1-(Piperidin-1-ylmethyl)cyclohexan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H23NO/c14-12(7-3-1-4-8-12)11-13-9-5-2-6-10-13/h14H,1-11H2 |
InChI Key |
PAIRKBRMJGGAON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN2CCCCC2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Development of De Novo Synthetic Routes for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol
The creation of this compound from basic precursors necessitates a de novo approach, focusing on the formation of the C-C bond at the C1 position of the cyclohexanol (B46403) ring. The primary challenge lies in introducing the aminomethyl group to a tertiary alcohol center.
The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons located alpha to a carbonyl group. organic-chemistry.orgwikipedia.org The classical reaction involves the condensation of an enolizable carbonyl compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. organic-chemistry.orgwikipedia.org However, cyclohexanol itself is a tertiary alcohol and lacks an enolizable proton, making it unsuitable as a direct substrate under standard Mannich conditions. organic-chemistry.orgwikipedia.org Therefore, synthetic strategies must employ indirect or modified Mannich-type reactions. A plausible approach involves using cyclohexanone (B45756) as the starting material, which can readily undergo aminomethylation, followed by a subsequent transformation to yield the target tertiary alcohol.
Mannich Reaction Strategies for Aminomethylation of Cyclohexanol Systems
Investigation of Catalyst Systems and Reaction Conditions
The three-component Mannich reaction of cyclohexanone, formaldehyde (B43269), and piperidine (B6355638) is a well-established transformation to produce 2-(piperidin-1-ylmethyl)cyclohexanone. researchgate.net This reaction can be catalyzed by both acids and bases. thaiscience.info Acid catalysis facilitates the formation of the electrophilic Eschenmoser's salt intermediate from formaldehyde and piperidine, which then reacts with the enol form of cyclohexanone. youtube.com
Commonly employed catalyst systems and conditions are summarized in the table below.
| Catalyst System | Solvent | Temperature | Yield (%) | Reference |
| Hydrochloric Acid | Ethanol | Reflux | High | researchgate.net |
| Acetic Acid | Water | Room Temp. | Moderate | thaiscience.info |
| Task-Specific Ionic Liquids | Solvent-free | Room Temp. | Good | thaiscience.info |
| Microwave Irradiation | Varies | Elevated | Good | researchgate.net |
The choice of catalyst can influence reaction times and yields. For instance, microwave-assisted synthesis has been shown to accelerate the reaction significantly compared to conventional heating methods. researchgate.net Task-specific ionic liquids offer a greener alternative, allowing for easier catalyst recycling. thaiscience.info
Mechanistic Elucidation of Mannich-Type Condensations
The mechanism of the acid-catalyzed Mannich reaction with cyclohexanone proceeds through several key steps:
Formation of the Iminium Ion: Piperidine reacts with formaldehyde in the presence of an acid catalyst to form a highly electrophilic N,N-disubstituted iminium ion (also known as the Eschenmoser's salt precursor). youtube.com
Enolization of Cyclohexanone: The cyclohexanone tautomerizes to its more nucleophilic enol form under acidic conditions. wikipedia.org
Nucleophilic Attack: The enol form of cyclohexanone attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond. wikipedia.org
Deprotonation: The resulting intermediate is deprotonated to yield the final product, 2-(piperidin-1-ylmethyl)cyclohexanone, and regenerate the acid catalyst. youtube.com
This pathway underscores why a direct Mannich reaction on cyclohexanol is not feasible, as the hydroxyl group does not facilitate the formation of a nucleophilic enol-type intermediate.
Given the limitations of the direct Mannich reaction, alternative pathways that allow for the construction of the this compound scaffold are crucial. These methods often involve organometallic reagents or modern ligation chemistries.
Exploration of Alternative Synthetic Pathways for Piperidinyl-Substituted Cyclohexanols
Application of Organometallic Chemistry in Piperidine Ring Construction
Organometallic reagents provide a powerful tool for forming C-C bonds with carbonyl compounds. A viable synthetic route to this compound involves the addition of a piperidin-1-ylmethyl organometallic species to cyclohexanone.
A potential synthetic sequence is as follows:
Preparation of a Piperidin-1-ylmethyl Organometallic Reagent: A (Piperidin-1-ylmethyl)lithium or (Piperidin-1-ylmethyl)magnesium halide (Grignard reagent) can be prepared. The synthesis of such reagents can be challenging due to the presence of the nitrogen atom but can be achieved from suitable precursors like N-(chloromethyl)piperidine. The preparation of related Grignard reagents such as (2,2,6,6-tetramethylpiperidine)magnesium chloride lithium salt is documented. orgsyn.orggoogle.com
Nucleophilic Addition to Cyclohexanone: The prepared organometallic reagent is then reacted with cyclohexanone. The nucleophilic carbon of the organometallic species attacks the electrophilic carbonyl carbon of cyclohexanone.
Hydrolysis: Subsequent aqueous workup protonates the resulting alkoxide to yield the final product, this compound.
The stereochemistry of the addition to cyclohexanone is an important consideration, as the organometallic reagent can approach from either the axial or equatorial face of the ring. researchgate.net
| Organometallic Reagent | Electrophile | Product |
| (Piperidin-1-ylmethyl)lithium | Cyclohexanone | This compound |
| (Piperidin-1-ylmethyl)magnesium chloride | Cyclohexanone | This compound |
Click Chemistry Methodologies for Incorporating Piperidinyl-Cyclohexanol Scaffolds
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach for connecting molecular fragments. nih.govnih.gov This strategy can be employed to synthesize a triazole-linked analogue of the target structure.
A convergent synthesis using this methodology would involve:
Synthesis of Precursors: Two key building blocks are required: a cyclohexanol derivative bearing an alkyne group at the C1 position and a piperidine derivative functionalized with an azide.
1-Ethynylcyclohexan-1-ol: This can be synthesized via the nucleophilic addition of an ethynyl (B1212043) Grignard reagent to cyclohexanone.
1-(Azidomethyl)piperidine: This can be prepared from 1-(chloromethyl)piperidine by nucleophilic substitution with sodium azide.
CuAAC Reaction: The two fragments, 1-ethynylcyclohexan-1-ol and 1-(azidomethyl)piperidine, are then joined using a copper(I) catalyst, such as copper(I) iodide or a combination of copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. rsc.org This reaction forms a stable 1,2,3-triazole ring, linking the cyclohexanol and piperidine moieties.
The resulting product would be 1-((1-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol, a structurally related compound that incorporates the piperidinyl-cyclohexanol scaffold.
| Alkyne Precursor | Azide Precursor | Catalyst | Linkage |
| 1-Ethynylcyclohexan-1-ol | 1-(Azidomethyl)piperidine | Copper(I) salt | 1,2,3-Triazole |
This click chemistry approach provides a high-yielding and functional-group-tolerant alternative for creating complex molecules with the desired structural motifs. nih.gov
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and convergence. The Mannich reaction is a classic and effective MCR for the assembly of the core structure of this compound and its precursors.
This reaction typically involves an amine, an aldehyde (often formaldehyde), and a carbon acid. In the context of the target scaffold, piperidine serves as the amine, formaldehyde as the aldehyde, and cyclohexanone as the carbon acid component. The reaction proceeds through the formation of an Eschenmoser-like salt (an iminium ion) from piperidine and formaldehyde. This electrophilic iminium ion then reacts with the enol or enolate form of cyclohexanone to yield a β-amino ketone, specifically 2-(piperidin-1-ylmethyl)cyclohexanone. This intermediate is a direct precursor to the final alcohol.
A typical procedure involves the reaction of piperidinium (B107235) hydrochloride with formaldehyde and cyclohexanone in the presence of an acid catalyst, such as acetic acid, to produce 2-(piperidin-1-ylmethyl)cyclohexanone. orientjchem.org This Mannich base can then be converted to the tertiary alcohol, this compound, through nucleophilic addition to the carbonyl group, for instance, by using an organometallic reagent like a Grignard reagent or organolithium, followed by an aqueous workup. Alternatively, if the goal is the parent compound, a reducing agent would be used to form the secondary alcohol. The formation of the tertiary alcohol, however, is a common target in medicinal chemistry.
The advantages of this MCR approach include operational simplicity, the convergence of readily available starting materials into a complex scaffold in a single step, and high atom economy.
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Cyclohexanone | Formaldehyde | Piperidine | Acidic Catalyst (e.g., HCl), Reflux | 2-(Piperidin-1-ylmethyl)cyclohexanone | ~84% orientjchem.org |
Stereoselective Synthesis and Chiral Resolution of this compound Derivatives
The creation of specific stereoisomers is paramount in pharmaceutical chemistry, as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities. For derivatives of this compound, where the carbon bearing the hydroxyl group is a stereocenter, controlling its absolute configuration is a key synthetic challenge. Methodologies for achieving this can be broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis. researchgate.net
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantioenriched product, is often the most efficient and elegant approach. researchgate.net This can be applied, for example, in the reduction of a prochiral ketone precursor or in the initial C-C bond-forming Mannich reaction.
Biocatalytic Approaches to Enantioselective Synthesis
Biocatalysis leverages the inherent chirality and high selectivity of enzymes to perform stereoselective transformations, often under mild and environmentally benign conditions. nih.gov For the enantioselective synthesis of this compound derivatives, enzymes such as ketoreductases (KREDs) offer a powerful tool.
A potential biocatalytic route would involve the asymmetric reduction of the prochiral precursor, 2-(piperidin-1-ylmethyl)cyclohexanone. KREDs, utilizing a cofactor such as NADPH, can selectively deliver a hydride to one face of the carbonyl group, leading to the formation of one enantiomer of the corresponding secondary alcohol with high enantiomeric excess (ee). unimi.it While the synthesis of the specific tertiary alcohol is not achieved through this method, the principle of creating chiral alcohol derivatives of the core scaffold is well-established. The selection of the specific KRED enzyme is crucial, as different enzymes can exhibit opposite stereopreferences, allowing access to either the (R)- or (S)-enantiomer of the product. arranchemical.ie
Another emerging biocatalytic strategy involves the use of enzymes, such as lipases, to catalyze multicomponent reactions directly, which could potentially offer a route to chiral piperidine derivatives in a single, enzyme-mediated step. researchgate.net
| Substrate | Biocatalyst | Reaction Type | Product | Potential Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 2-(Piperidin-1-ylmethyl)cyclohexanone | Ketoreductase (KRED) | Asymmetric Reduction | (R)- or (S)-2-(Piperidin-1-ylmethyl)cyclohexan-1-ol | >99% arranchemical.ie |
Diastereoselective Control in the Formation of Chiral Centers
When synthesizing derivatives of this compound that contain additional stereocenters on the cyclohexane (B81311) ring, controlling the relative stereochemistry between these centers becomes crucial. This is known as diastereoselective synthesis. Domino or cascade reactions, such as tandem Michael-aldol reactions, are powerful strategies for constructing highly substituted cyclohexanone rings with excellent diastereocontrol. beilstein-journals.orgnih.gov
In such a strategy, a suitably designed Michael acceptor and a nucleophile can be reacted under base or organocatalysis to initiate a sequence of bond-forming events. nih.gov The initial Michael addition creates one or more stereocenters, and the subsequent intramolecular aldol (B89426) cyclization is influenced by the stereochemistry of the existing centers, leading to the preferential formation of one diastereomer. This approach allows for the rapid assembly of complex carbocyclic scaffolds with multiple, well-defined stereocenters in a single operation. beilstein-journals.org
For instance, a substituted cyclohexanone precursor to a derivative of this compound could be synthesized with high diastereoselectivity. The stereochemical outcome is governed by the transition state of the cyclization step, which is influenced by steric and electronic factors of the reactants and catalyst.
| Reaction Type | Key Reactants | Catalyst Type | Product Type | Typical Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Michael-Aldol Domino | Trisubstituted Michael Acceptors + β-Keto Esters | Organobase (e.g., DBU) | Polyfunctional Cyclohexanones | Up to >20:1 nih.gov |
Spectroscopic Characterization and Structural Elucidation
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional NMR experiments, a complete structural map of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol can be constructed.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the cyclohexanol (B46403) ring, the piperidine (B6355638) ring, the linking methylene (B1212753) group, and the hydroxyl group. The protons on the piperidine ring adjacent to the nitrogen atom (α-protons) would appear downfield compared to the other piperidine protons (β and γ) due to the electron-withdrawing effect of the nitrogen. chemicalbook.com Similarly, the protons of the cyclohexanol ring would exhibit complex splitting patterns due to their fixed positions in the chair conformation. The singlet for the hydroxyl proton is typically broad and its chemical shift can vary depending on solvent and concentration.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbon atom of the cyclohexanol ring bonded to both the hydroxyl group and the piperidin-1-ylmethyl group (C1) would be significantly deshielded, appearing at a high chemical shift. The carbons of the piperidine ring adjacent to the nitrogen would also be deshielded relative to the other ring carbons. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Cyclohexanol -OH | Variable, broad (e.g., 1.5-4.0) | - |
| Cyclohexanol Ring CH₂ | 1.2 - 1.8 | 20 - 40 |
| Cyclohexanol C1-OH | - | 70 - 80 |
| N-CH₂-C Bridge | ~2.5 (singlet) | 60 - 70 |
| Piperidine α-CH₂ | ~2.4 - 2.8 | 50 - 60 |
Note: These are estimated values based on analogous structures. Actual values may vary based on experimental conditions.
To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the different protons within the cyclohexanol ring and within the piperidine ring, confirming their respective spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s), such as matching the methylene bridge protons to the corresponding bridge carbon signal.
Mass Spectrometry for Molecular Formula Verification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (molecular formula C₁₂H₂₃NO), the calculated molecular weight is 197.32 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 197.
The fragmentation of the molecular ion is guided by the functional groups present. Key fragmentation pathways for tertiary amines and alcohols include alpha-cleavage and dehydration. libretexts.orgmiamioh.edu
Alpha-Cleavage: The most prominent fragmentation for cyclic amines involves the cleavage of a C-C bond adjacent to the nitrogen atom. miamioh.edu This would lead to the formation of a stable iminium ion. A significant peak at m/z 84, corresponding to the [C₅H₁₀N]⁺ fragment, would be highly indicative of the piperidine moiety. Cleavage of the bond between the methylene bridge and the cyclohexanol ring would generate a fragment at m/z 98 ([M-C₆H₁₁O]⁺).
Loss of Water: Alcohols frequently undergo dehydration, leading to a peak at M-18. libretexts.org In this case, a fragment ion at m/z 179 would be observed.
Loss of Hydroxyl Radical: Cleavage of the C-OH bond can result in the loss of a hydroxyl radical (•OH), producing a fragment at M-17 (m/z 180).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibration frequencies.
The IR spectrum of this compound would display characteristic absorption bands confirming its structure. The most notable would be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadness is due to hydrogen bonding. Strong, sharp peaks between 2950 and 2850 cm⁻¹ correspond to the C-H stretching vibrations of the alkane portions of the cyclohexyl and piperidinyl rings. The presence of the tertiary amine is indicated by a C-N stretching vibration, which typically appears in the 1250-1000 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretching, H-bonded | 3600 - 3200 | Strong, Broad |
| Alkane (C-H) | Stretching | 2950 - 2850 | Strong |
X-ray Crystallography for Solid-State Structural Determination of Analogous Compounds
While a specific crystal structure for this compound was not found, analysis of analogous piperidine-containing compounds via X-ray crystallography provides valuable insight into the expected solid-state conformation. researchgate.netjyu.fi
Studies on substituted piperidine derivatives consistently show that the piperidine ring adopts a stable chair conformation. researchgate.net Similarly, the cyclohexanol ring is also expected to exist in a chair conformation to minimize steric strain. The bond lengths and angles would be expected to fall within standard values, with C-C bond lengths in the range of 1.50 to 1.54 Å and C-N bond lengths around 1.46 to 1.47 Å. researchgate.net The orientation of the piperidin-1-ylmethyl substituent on the cyclohexanol ring (axial vs. equatorial) would be determined by the crystallization conditions and packing forces within the crystal lattice.
Computational and Theoretical Chemistry Studies
Quantum-Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Properties
Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. These calculations can predict a range of properties that are crucial for understanding the chemical nature of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.
For this compound, the HOMO is expected to be localized primarily on the piperidine (B6355638) nitrogen atom due to the presence of its lone pair of electrons. The LUMO, on the other hand, would likely be distributed over the cyclohexanol (B46403) and methyl portions of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer. dergipark.org.tr
Theoretical calculations can also predict electronic excitation energies, which correspond to the energy required to promote an electron from a lower energy orbital to a higher one. These values are useful in interpreting UV-visible spectra and understanding the photophysical properties of the compound.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap (ΔE) | 5.65 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.gov
Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from a molecule. It is calculated as the average of the HOMO and LUMO energies.
Chemical Hardness (η) : Hardness is a measure of the resistance to charge transfer. It is calculated as half the difference between the LUMO and HOMO energies. A larger hardness value indicates greater stability.
Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness.
These descriptors are valuable in predicting how the molecule will behave in a chemical reaction. arxiv.org
| Descriptor | Value (eV) |
|---|---|
| Chemical Potential (μ) | -3.675 |
| Chemical Hardness (η) | 2.825 |
| Electrophilicity Index (ω) | 2.39 |
While this compound itself does not exhibit significant tautomerism, the study of related systems provides valuable context. DFT calculations are frequently used to determine the relative energies of different conformers and tautomers, providing insight into their relative stabilities and the energy barriers for their interconversion. For instance, studies on substituted piperidines have shown that the chair conformation is the most stable. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structure and dynamic behavior of molecules.
The compound this compound has several rotatable bonds, leading to a number of possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituent on the nitrogen atom can be in either an axial or equatorial position, with the equatorial position generally being more stable. Similarly, the cyclohexanol ring also prefers a chair conformation. Molecular mechanics and quantum mechanics methods can be used to calculate the energies of different conformers and identify the global minimum energy structure.
Piperidine derivatives are known to interact with various biological targets, including receptors and enzymes. nih.govnih.govtandfonline.com Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. tandfonline.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.
For this compound, docking studies could be performed to investigate its potential binding to various receptors. Such studies would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity. Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time and to observe the dynamic nature of their interactions. These simulations provide a more realistic picture of the binding event in a biological environment.
Chemical Reactivity and Derivatization Strategies
Functionalization Reactions of the Piperidine (B6355638) Nitrogen and Ring
The piperidine moiety is a common scaffold in pharmacologically active compounds, and methods for its functionalization are well-established. ijnrd.org These reactions can target either the nitrogen atom or the carbon atoms of the ring, particularly the α-positions (C2/C6).
Reactions at the Piperidine Nitrogen: The lone pair of electrons on the tertiary nitrogen atom makes it a primary site for reactions with electrophiles.
N-Oxidation: The piperidine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can be a valuable intermediate. For instance, α-C–H elimination from cyclic tertiary alkylamine N-oxides can selectively generate endo-iminium ions, which can then be trapped by various nucleophiles. acs.orgacs.org
Quaternization: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of a quaternary ammonium (B1175870) salt. This modification introduces a permanent positive charge, which can significantly alter the molecule's physicochemical properties.
Reactions at the Piperidine Ring (C-H Functionalization): Direct functionalization of the C-H bonds of the piperidine ring, especially at the α-position (C2), is a powerful tool for introducing molecular diversity.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and effective method for the α-C–H arylation of N-alkyl piperidines. nih.govchemrxiv.org This reaction typically involves the single-electron oxidation of the amine to form an aminyl radical cation, followed by deprotonation to generate an α-amino radical. This radical can then couple with an arylation partner.
Iminium Ion Interception: A robust strategy for the late-stage α-functionalization of N-alkyl piperidines involves the in-situ formation of an iminium ion, followed by its interception with a nucleophile. acs.org This two-step sequence allows for the introduction of various carbon-based groups (alkylation, azinylation, etc.) selectively at the α-position of the piperidine ring. acs.org The site selectivity of C-H functionalization (at C2, C3, or C4) can often be controlled by the choice of catalyst and the protecting group on the nitrogen. researchgate.netnih.govnih.gov
| Reaction Type | Reagents/Conditions | Product Type | Ref. |
| Nitrogen Functionalization | |||
| N-Oxidation | H₂O₂ or m-CPBA | N-Oxide | acs.org |
| Quaternization | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | chemistrysteps.com |
| Ring C-H Functionalization | |||
| α-Arylation | Photoredox catalyst, light, aryl partner | α-Aryl-piperidine derivative | nih.gov |
| α-Alkylation | N-oxide formation, nucleophile addition | α-Alkyl-piperidine derivative | acs.org |
Modifications and Derivatization of the Cyclohexanol (B46403) Moiety
The tertiary hydroxyl group on the cyclohexanol ring is another key site for derivatization. Its reactivity is characteristic of tertiary alcohols, although the proximity of the piperidine nitrogen may influence certain reactions. researchgate.net
Esterification: The hydroxyl group can be converted into an ester. Due to the steric hindrance of a tertiary alcohol, direct Fischer esterification with a carboxylic acid is often inefficient. More effective methods include reaction with more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine). wikipedia.org The intramolecular hydrogen bonding from the nearby amino group can potentially activate the carboxylic acid and facilitate esterification. researchgate.net
Etherification: Formation of an ether can be achieved by deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis).
Dehydration: Acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of an alkene. The expected major product would be 1-(piperidin-1-ylmethyl)cyclohex-1-ene, following Zaitsev's rule.
Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions without cleavage of carbon-carbon bonds. nih.gov Therefore, oxidation is not a viable strategy for simple derivatization of this moiety. However, related compounds where the hydroxyl is replaced by a ketone, such as Pimeclone (2-(piperidin-1-ylmethyl)cyclohexan-1-one), exist and can be synthesized through alternative routes. nih.gov
| Reaction Type | Reagents/Conditions | Product Type | Ref. |
| Esterification | Acyl chloride/anhydride, pyridine | Tertiary Ester | wikipedia.org |
| Etherification | NaH, then Alkyl Halide (R-X) | Tertiary Ether | |
| Dehydration | Acid (e.g., H₂SO₄), heat | Alkene |
Reactions Involving the Methylene (B1212753) Linker Group
The methylene group (-CH₂-) connecting the piperidine and cyclohexanol moieties is composed of strong, non-polar C-C and C-H bonds, making it the least reactive part of the molecule. Direct functionalization of this linker is synthetically challenging and not a common derivatization strategy.
However, in the context of developing structural analogues, the concept of "linker modification" is highly relevant. This approach does not involve a reaction on the parent molecule but rather the de novo synthesis of molecules with altered linkers. Strategies could include:
Homologation: Synthesizing analogues with a longer alkyl chain (e.g., ethylene, propylene) between the two rings.
Linker Replacement (Bioisosterism): Replacing the methylene group with other functionalities to alter properties like polarity, hydrogen bonding capacity, and metabolic stability. Potential bioisosteric replacements include:
An ether linkage (-O-)
A secondary or tertiary amine linkage (-NR-)
An amide linkage (-C(O)NH- or -NHC(O)-)
A sulfone linkage (-SO₂-)
These modifications fall under the broader strategy of synthesizing structural analogues for SAR investigations.
Synthesis of Structural Analogues for Structure-Activity Relationship (SAR) Investigations
SAR studies are fundamental in medicinal chemistry for optimizing the biological activity and properties of a lead compound. For 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol, a systematic synthesis of analogues would involve modifying each of the three key structural components. nih.govmdpi.comresearchgate.net
Piperidine Moiety Modifications:
Introduction of alkyl, aryl, or functional group substituents at various positions (C2, C3, C4) of the piperidine ring. nih.gov
Replacement of the piperidine ring with other nitrogen-containing heterocycles (e.g., pyrrolidine, morpholine, piperazine). nih.gov
Cyclohexanol Moiety Modifications:
Varying the size of the cycloalkanol ring (e.g., cyclopentanol, cycloheptanol (B1583049) analogues). nih.gov
Introducing substituents onto the cyclohexyl ring to probe steric and electronic effects.
Replacing the cyclohexanol ring with other cyclic systems (e.g., a phenyl ring, leading to an analogue of a benzylic alcohol) or acyclic tertiary alcohols.
Derivatization of the hydroxyl group to esters and ethers, as described in section 5.2, to evaluate the importance of the hydrogen-bond donating capability of the -OH group. mdpi.com
Methylene Linker Modifications:
Altering the length and composition of the linker group, as detailed in section 5.3.
A hypothetical SAR exploration could generate a library of compounds based on these modifications to systematically probe the structural requirements for a desired biological effect.
| Molecular Fragment | Modification Strategy | Example of Resulting Analogue |
| Piperidine Ring | Substitution at C4 | 1-((4-Methylpiperidin-1-yl)methyl)cyclohexan-1-ol |
| Ring Variation | 1-(Morpholinomethyl)cyclohexan-1-ol | |
| Cyclohexanol Ring | Ring Size Variation | 1-(Piperidin-1-ylmethyl)cyclopentan-1-ol |
| -OH Derivatization | 1-(Piperidin-1-ylmethyl)cyclohexyl acetate | |
| Methylene Linker | Homologation | 1-(2-(Piperidin-1-yl)ethyl)cyclohexan-1-ol |
| Bioisosteric Replacement | 1-(Piperidin-1-yl)cyclohexanecarboxamide |
Biological and Pharmacological Research in Vitro Focus
Evaluation of the 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol Scaffold as a Foundation for Bioactive Molecules
The synthesis of analogues based on the this compound scaffold is often guided by the specific biochemical target of interest. For instance, in the pursuit of antitubercular agents, modifications have focused on introducing various substituents to the piperidine (B6355638) ring to enhance inhibitory activity against enzymes essential for mycobacterial survival. nih.govnih.gov Synthetic strategies typically involve multi-step reactions, starting from commercially available piperidinol and epoxide precursors. nih.gov For creating cholinesterase inhibitors, a key strategy in Alzheimer's disease research, derivatives have been designed to interact with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). acgpubs.orgresearchgate.net The design of these analogues often incorporates computational modeling to predict binding affinities and guide the selection of substituents.
In Vitro Assessment of Biological Activities
A comprehensive in vitro evaluation is crucial to determine the therapeutic potential of newly synthesized analogues. This involves a battery of assays to assess their efficacy against specific enzymes, microorganisms, and their potential to counteract oxidative stress and inflammation.
Analogues of the this compound scaffold have demonstrated inhibitory activity against a range of enzymes implicated in various diseases.
Cholinesterase Inhibition: Several piperidinone derivatives have been synthesized and evaluated for their ability to inhibit AChE and BuChE. Some compounds have shown potent inhibitory activity, with IC50 values in the micromolar range. acgpubs.orgresearchgate.net For example, certain α,β-unsaturated carbonyl based piperidinone derivatives exhibited selectivity for AChE over BuChE, with one of the most potent derivatives showing an IC50 of 12.55 µM against AChE. acgpubs.orgresearchgate.net
Monoamine Oxidase (MAO) Inhibition: Piperidine-containing compounds, including derivatives of piperine (B192125), have been investigated as inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. nih.govnih.govmdpi.com Some piperine derivatives have shown significant inhibitory potential for both hMAO-A and hMAO-B, with IC50 values in the micromolar range. nih.gov The selectivity towards MAO-A or MAO-B can be modulated by altering the substituents on the piperidine scaffold. nih.gov
NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is linked to various inflammatory diseases. nih.govnih.gov Research has explored the potential of piperidine-containing scaffolds to inhibit the NLRP3 inflammasome. nih.gov While direct studies on this compound are limited, the broader class of piperidine derivatives is being investigated for this therapeutic application.
| Enzyme Target | Compound Type | Key Findings | IC50 Values (µM) | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | α,β-unsaturated piperidinone derivative | Most potent derivative in the series against AChE. | 12.55 | acgpubs.orgresearchgate.net |
| Butyrylcholinesterase (BuChE) | α,β-unsaturated piperidinone derivative | Best anti-BuChE activity in the series. | 17.28 | acgpubs.org |
| Human Monoamine Oxidase-A (hMAO-A) | Piperine derivative | Significant inhibitory potential. | 19.01 ± 0.031 | nih.gov |
| Human Monoamine Oxidase-B (hMAO-B) | Piperine derivative | Modest inhibitory potential. | 17.57 ± 0.037 | nih.gov |
The this compound scaffold has been explored for its potential as an antimicrobial agent. Piperidinol derivatives have been identified as potent antimycobacterial agents, with some showing a minimum inhibitory concentration (MIC) of less than 5 μg/mL against Mycobacterium tuberculosis. nih.gov The mechanism of action for some of these compounds involves the inhibition of mycobacterial arylamine N-acetyltransferase (NAT), an enzyme crucial for the survival of mycobacteria within macrophages. nih.gov Furthermore, various piperidine derivatives have been synthesized and tested against a range of bacterial and fungal strains, demonstrating broad-spectrum antimicrobial activity. biomedpharmajournal.orgresearchgate.netacademicjournals.orgyu.edu.jo
| Organism | Compound Type | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Mycobacterium tuberculosis | Piperidinol derivative | Antimycobacterial | MIC < 5 μg/mL | nih.gov |
| Staphylococcus aureus | Piperidin-4-one derivative | Antibacterial | Good activity compared to ampicillin. | biomedpharmajournal.org |
| E. coli | Piperidin-4-one derivative | Antibacterial | Good activity compared to ampicillin. | biomedpharmajournal.org |
| Candida albicans | Thiosemicarbazone of piperidin-4-one | Antifungal | Significant activity compared to terbinafine. | biomedpharmajournal.org |
Piperidine-containing compounds have been widely investigated for their antioxidant and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The antioxidant potential is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netacademicjournals.orgscispace.com Some novel piperidine derivatives have demonstrated significant scavenging capacity. researchgate.netacademicjournals.org For instance, piperine, a naturally occurring piperidine alkaloid, exhibits antioxidant activity by quenching free radicals and reactive oxygen species. nih.gov The anti-inflammatory effects of piperidine derivatives have also been demonstrated in vitro, with some compounds showing the ability to reduce the production of inflammatory markers. scispace.com
Future Research Directions and Advanced Applications
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemical research. Future investigations into the synthesis of 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol should prioritize the exploration of novel and sustainable methodologies. This includes the investigation of catalytic systems that can facilitate the synthesis with higher atom economy and reduced environmental impact. For instance, the use of transition-metal catalysts or organocatalysts could offer new avenues for constructing the core structure of the molecule under milder reaction conditions.
Integration of Advanced Computational Techniques for Rational Design and Virtual Screening
The advent of powerful computational tools has revolutionized the process of drug discovery and materials science. For this compound, the integration of advanced computational techniques can provide profound insights into its structure-activity relationships and guide the rational design of novel analogs with enhanced properties. Molecular docking simulations can be employed to predict the binding affinity and interaction patterns of the compound with various biological targets.
Virtual screening of large compound libraries based on the this compound scaffold can accelerate the identification of potent and selective modulators of specific biological pathways. Furthermore, quantum mechanical calculations can be utilized to understand the electronic properties and reactivity of the molecule, aiding in the design of derivatives with improved pharmacokinetic and pharmacodynamic profiles. These in silico approaches, when used in conjunction with experimental validation, can significantly streamline the research and development process, reducing the time and resources required to bring new applications to fruition.
Identification of New Biological Targets and Therapeutic Applications through Scaffold Diversification
The structural motif of this compound presents a versatile scaffold for chemical modification and the exploration of new therapeutic applications. Future research should focus on the systematic diversification of this scaffold to generate a library of analogs with a wide range of biological activities. Modifications can be introduced at various positions of the piperidine (B6355638) and cyclohexanol (B46403) rings to modulate the compound's physicochemical properties and its interaction with biological macromolecules.
High-throughput screening of these diversified analogs against a panel of biological targets, including enzymes, receptors, and ion channels, could lead to the identification of novel therapeutic agents for a variety of diseases. For instance, derivatives of this scaffold may exhibit activity against neurological disorders, inflammatory conditions, or infectious diseases. A thorough investigation of the mechanism of action of any promising candidates will be essential to validate their therapeutic potential and guide further optimization.
Examination of Non-Therapeutic Applications in Chemical Science
Beyond its potential in the life sciences, the unique chemical structure of this compound may lend itself to various non-therapeutic applications in chemical science. Its functional groups could be exploited in the development of new materials with tailored properties. For example, it could serve as a building block for the synthesis of novel polymers, liquid crystals, or functional coatings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Piperidin-1-ylmethyl)cyclohexan-1-ol, and how can reaction conditions be optimized for scalability?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination between piperidine derivatives and cyclohexanol precursors. Optimization requires:
- Temperature control : Maintaining 40–60°C to balance reaction rate and byproduct formation.
- Catalyst selection : Use of palladium or nickel catalysts for hydrogenation steps to improve yield .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve ≥95% purity .
Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR to verify substituent positions and cyclohexanol-piperidine linkage.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
- Melting point analysis : Consistency with literature values (±2°C) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Solvent effects : Use polarizable continuum models (PCM) to simulate solvation and reaction barriers in polar vs. nonpolar solvents.
- Transition state analysis : Identify intermediates in oxidation/reduction pathways using Gaussian or ORCA software .
Q. What methodologies are employed to investigate the environmental fate and surface adsorption behavior of this compound in indoor chemical studies?
- Methodological Answer :
- Adsorption experiments : Expose the compound to silica, gypsum, or PVC surfaces under controlled humidity (30–70% RH).
- Microspectroscopic imaging : Use AFM-IR or ToF-SIMS to map surface interactions at nanoscale resolution.
- Kinetic modeling : Fit adsorption/desorption data to Langmuir isotherms to quantify binding affinities .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility and stability data of this compound across different solvents?
- Methodological Answer :
- Reproducibility protocols : Standardize solvent purity (HPLC-grade) and temperature (25°C ± 0.5°C).
- Degradation studies : Monitor stability via UV-Vis spectroscopy under varying pH (2–12) and light exposure.
- Statistical validation : Apply ANOVA to compare datasets and identify outliers .
Comparative Studies
Q. What structural analogs of this compound have been studied, and how do substitutions influence pharmacological activity?
- Methodological Answer :
- SAR analysis : Compare analogs with modified piperidine or cyclohexanol moieties (Table 1).
- Biological assays : Measure IC values in receptor binding assays (e.g., dopamine D2 or serotonin 5-HT).
| Compound | Structural Modification | Biological Activity (IC) | Reference |
|---|---|---|---|
| 1-(4-Hydroxyphenyl)piperidin-4-ol | Phenolic hydroxyl group | CCR5 antagonist (12 nM) | |
| 1-(4-Chlorophenyl)piperidin-4-ol | Chlorine substituent | Enhanced D2 binding (8 nM) | |
| Target compound | Piperidine-cyclohexanol hybrid | SK channel inhibition (15 nM) |
Guidelines for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
